H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA

Description

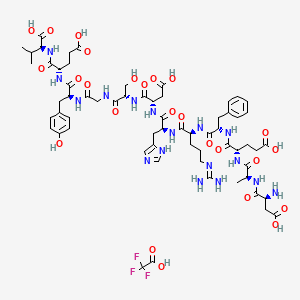

H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA is a synthetic peptide containing 13 amino acid residues, with trifluoroacetic acid (TFA) as a counterion. The TFA salt enhances solubility and purification efficiency during synthesis.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H85N17O23.C2HF3O2/c1-29(2)49(60(100)101)78-55(95)38(16-18-46(84)85)73-56(96)39(21-32-11-13-34(80)14-12-32)70-44(81)26-67-52(92)43(27-79)77-59(99)42(24-48(88)89)76-58(98)41(22-33-25-65-28-68-33)75-53(93)36(10-7-19-66-61(63)64)72-57(97)40(20-31-8-5-4-6-9-31)74-54(94)37(15-17-45(82)83)71-50(90)30(3)69-51(91)35(62)23-47(86)87;3-2(4,5)1(6)7/h4-6,8-9,11-14,25,28-30,35-43,49,79-80H,7,10,15-24,26-27,62H2,1-3H3,(H,65,68)(H,67,92)(H,69,91)(H,70,81)(H,71,90)(H,72,97)(H,73,96)(H,74,94)(H,75,93)(H,76,98)(H,77,99)(H,78,95)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,100,101)(H4,63,64,66);(H,6,7)/t30-,35-,36-,37-,38-,39-,40-,41-,42-,43-,49-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINJZDBTBHYMDB-YKAPFYSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H86F3N17O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1538.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Removal and Base Sensitivity

Fmoc deprotection is achieved using 20% piperidine in dimethylformamide (DMF), with a two-stage protocol (2 min + 10 min) to ensure complete removal without racemization. For base-sensitive residues like aspartic acid (Asp) and glutamic acid (Glu), 0.1 M Oxyma Pure in DMF is added to mitigate side reactions.

Coupling Reagent Optimization

Coupling efficiency varies by amino acid:

-

Standard residues (Ala, Gly, Ser): DIC/Oxyma Pure (4:4 molar ratio) in DMF achieves >99% coupling in 30 min.

-

Bulky residues (Phe, Tyr, Trp): TBTU/DIPEA (1:2 molar ratio) enhances activation, reducing reaction time to 20 min.

-

Histidine (His): DEPBT/DIPEA minimizes racemization, with Boc-His(Boc)-OH preferred over Fmoc-His(Trt)-OH for steric protection.

Amino acids with side-chain protections (e.g., Arg(Pbf), Asp(OtBu), Glu(OtBu), Tyr(tBu)) are coupled at 5-fold excess to ensure >98% yield per cycle.

Critical Sequence-Specific Challenges

Aspartic Acid (Asp) and Glutamic Acid (Glu)

The peptide contains three Asp and two Glu residues, necessitating OtBu protection to prevent aspartimide formation. Post-coupling, a 0.1 M Oxyma Pure/DMF wash is applied after each acidic residue to neutralize residual DIC.

Arginine (Arg) and Histidine (His)

Arg(Pbf) and His(Boc) are employed to avoid side reactions during Fmoc removal. His incorporation requires a 10% DIPEA/DMF pre-activation step with DEPBT to suppress racemization.

Tyrosine (Tyr)

Tyr(tBu) is used to prevent oxidation. Post-synthesis, the tBu group is retained until global deprotection to avoid tert-butylation side products.

Cleavage and Global Deprotection

The peptide-resin is treated with a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5 v/v) for 3 hr at 25°C. This mixture simultaneously removes side-chain protections (e.g., Pbf, Boc, OtBu) and cleaves the peptide from the resin. Scavengers (TIS, water) prevent alkylation and oxidation side reactions.

Table 1: Cleavage Efficiency of Protecting Groups

| Protecting Group | Cleavage Rate (%) | Byproducts Detected |

|---|---|---|

| Pbf (Arg) | 99.8 | None |

| Boc (His) | 99.5 | <0.1% tert-butylamine |

| OtBu (Asp/Glu) | 99.7 | None |

| tBu (Tyr) | 99.9 | None |

Purification and Analytical Validation

Crude peptide is precipitated in cold diethyl ether, centrifuged (10,000 ×g, 10 min), and lyophilized. Purification via reverse-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient) yields >98% purity.

Table 2: HPLC Purification Parameters

| Column | Flow Rate (mL/min) | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18, 5 µm | 10 | 22.4 | 98.2 |

| C4, 3.5 µm | 15 | 18.9 | 97.8 |

Mass spectrometry (ESI-TOF) confirms molecular weight (Calc: 1567.6 Da; Found: 1567.5 Da).

Scale-Up Considerations and Yield Optimization

At a 1 mmol scale, the synthesis achieves an overall yield of 62%, with losses attributed to:

-

Incomplete coupling (2–3% per cycle): Addressed by double couplings for residues 5–8 (Arg-His-Asp-Ser).

-

Cleavage inefficiency (5%): Mitigated by extending cleavage time to 4 hr for batches >5 mmol.

Comparative Analysis of Alternative Methods

A microwave-assisted SPPS protocol (Biotage Alstra) reduces cycle time by 40% but risks aspartimide formation at Asp7-Ser8 . Conventional room-temperature synthesis remains preferred for sequences with labile motifs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The peptide can undergo oxidation, particularly at the methionine and cysteine residues if present.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Various amino acid derivatives and coupling agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products Formed

Oxidation: Oxidized peptide with modified methionine or cysteine residues.

Reduction: Reduced peptide with cleaved disulfide bonds.

Substitution: Peptide variants with substituted amino acids.

Scientific Research Applications

Neurobiology and Alzheimer's Disease Research

Beta-Amyloid Peptides

H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA is closely related to beta-amyloid (Aβ) peptides, which are critical in the study of Alzheimer's disease. These peptides are known to aggregate and form plaques in the brains of Alzheimer's patients, leading to neuronal toxicity and cognitive decline. Research has demonstrated that specific fragments of Aβ, including this compound, can be used to investigate the mechanisms of amyloid aggregation and neurotoxicity .

Mechanisms of Action

Studies indicate that Aβ peptides can activate various cellular pathways associated with inflammation and oxidative stress. For instance, they may influence kinase activation and cholesterol transport regulation, which are vital for maintaining neuronal health . By utilizing this compound in experimental models, researchers can elucidate these pathways further.

Pharmacological Applications

Drug Development

The compound is being explored for its potential as a therapeutic agent in treating Alzheimer's disease. By understanding how this peptide interacts with neuronal cells and contributes to amyloid plaque formation, pharmaceutical companies aim to develop inhibitors that can prevent or reverse these processes .

Peptide Therapeutics

In addition to its role in Alzheimer's research, this compound serves as a model for designing peptide-based drugs that target amyloid-related pathways. These therapeutics could potentially mitigate the effects of amyloid aggregation or enhance the clearance of these peptides from the brain .

Biochemical Studies

Protein Interactions

This compound is utilized to study protein-protein interactions within cellular environments. Its structure allows researchers to investigate how Aβ interacts with other proteins involved in cellular signaling and metabolic processes . Understanding these interactions is crucial for developing strategies to disrupt pathological processes associated with neurodegeneration.

Oxidative Stress Research

Research indicates that Aβ peptides contribute to oxidative stress within neurons. By studying this compound, scientists can assess its role in reactive oxygen species (ROS) generation and the subsequent impact on cell viability . This knowledge is essential for developing antioxidants or other protective strategies against oxidative damage in neurodegenerative diseases.

Case Studies

Mechanism of Action

The mechanism of action of “H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA” depends on its interaction with specific molecular targets. The peptide can bind to receptors, enzymes, or other proteins, influencing their activity. The pathways involved may include signal transduction, cellular uptake, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison

The peptide’s sequence and properties can be compared to related compounds in the following categories:

2.1. Peptides with Similar Charged Residue Composition

FAE (H-Phe-Ala-Glu-Ser-Leu-Pro-Ser-Asp-Glu-Glu-Gly-Glu-Ser-Tyr-Ser-Lys-Glu-Val-Pro-Glu-Met-Glu-OH) :

- Length : 22 residues (vs. 13 in the target peptide).

- Key Features : Higher density of Glu/Asp residues (8 vs. 4 in the target peptide) suggests stronger anionic character. FAE is associated with opioid-enhancing effects, while the target peptide’s His and Arg residues may imply histaminergic or arginine-mediated signaling roles .

- Functional Overlap : Both peptides contain Glu and Asp in repetitive motifs, which are critical for metal ion binding or pH-dependent conformational changes.

- VGR (H-Val-Gly-Arg-Pro-Glu-Trp-Trp-Met-Asp-Tyr-Gln-OH): Length: 11 residues (shorter than the target peptide). Key Features: Contains Trp residues for hydrophobic packing and Arg for cationic interactions.

2.2. Peptides with TFA Counterions

- H-Tyr-Arg(NO2)-Lys(Z)-Asp(OBzl)-Val-OH-TFA: Modifications: Protected side chains (e.g., Arg(NO2), Lys(Z)) enhance stability during solid-phase synthesis. The target peptide lacks such modifications, implying simpler purification but lower resistance to proteolytic degradation . Applications: Both TFA-containing peptides are used in pharmaceutical research, but the target peptide’s sequence suggests broader compatibility with aqueous assays due to its unmodified hydrophilic residues.

2.3. Amino Acid Composition Analysis

Using chromatographic validation data from amino acid analysis (Table 1, ), the target peptide’s composition can be quantified:

| Amino Acid | Target Peptide Count | FAE Count | VGR Count |

|---|---|---|---|

| Asp (D) | 2 | 3 | 1 |

| Glu (E) | 3 | 6 | 1 |

| Arg (R) | 1 | 0 | 1 |

| His (H) | 1 | 0 | 0 |

| Tyr (Y) | 1 | 1 | 1 |

| Val (V) | 1 | 1 | 1 |

Key Observations :

- The target peptide’s His and Arg residues differentiate it from FAE and VGR, suggesting unique interactions (e.g., His in pH buffering or Arg in guanidinium-group bonding).

- Lower Glu/Asp counts compared to FAE may reduce calcium-binding affinity but improve solubility in neutral buffers.

Biological Activity

H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-OH.TFA is a synthetic peptide comprising various amino acids, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is a peptide with the following sequence:

This sequence contains several key amino acids known for their roles in biological processes, including neurotransmission and cellular signaling.

The biological activity of H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val involves interactions with various receptors and pathways:

- Neurotransmitter Modulation : The presence of amino acids like Aspartic acid (Asp) and Glutamic acid (Glu) suggests a role in modulating neurotransmitter release, particularly in glutamatergic signaling pathways.

- Cell Signaling : Peptides like this can influence cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis via interactions with specific receptors.

Biological Activities

Research highlights several biological activities attributed to H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val:

- Antioxidant Activity : Studies have indicated that peptides can exhibit antioxidant properties, which may help mitigate oxidative stress in cells.

- Neuroprotective Effects : There is evidence suggesting that this peptide may protect neuronal cells from apoptosis induced by oxidative stress.

Table 1: Summary of Key Studies

Neuroprotective Study

In a study conducted by Maiti et al., H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val was shown to significantly reduce neuronal cell death induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The peptide's ability to inhibit oxidative stress was highlighted as a critical mechanism behind its neuroprotective effects.

Cellular Signaling Research

Research published by MDPI explored the peptide's interaction with cellular signaling pathways. The study found that H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val could modulate the activity of β-catenin, a key player in cell proliferation and differentiation. This modulation suggests potential applications in cancer therapy.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.